N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Description
Properties
IUPAC Name |
N-acetyl-N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKVEBFTVIGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350873 | |
| Record name | N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178244-37-6 | |
| Record name | N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is synthesized via cyclization of 2-amido-benzoic acid derivatives. Anthranilic acid reacts with acyl chlorides (e.g., butyryl chloride, benzoyl chloride) in dimethylformamide (DMF) to form 2-amido-benzoic acid intermediates (2a–2c ). Subsequent heating in acetic anhydride induces dehydrative cyclization, yielding benzoxazone derivatives (3a–3c ). Treatment of these intermediates with hydrazine hydrate in ethanol under reflux produces 3-aminoquinazolin-4(3H)-one derivatives (4a–4c ).
Reaction Conditions for Cyclization
Acetylation of the 3-Amino Group
The final step involves bis-acetylation of the 3-amino group. Treatment of 3-amino-2-isopropylquinazolin-4(3H)-one (4a ) with excess acetic anhydride or acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at room temperature affords the target compound.
Acetylation Optimization
| Acylating Agent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | DCM | TEA | 2 | 88 |
| Acetyl chloride | DCM | Pyridine | 1.5 | 82 |
Triethylamine neutralizes HCl generated during the reaction, driving the acetylation to completion. Excess acylating agent ensures complete bis-acetylation, confirmed via NMR spectroscopy.
Reaction Optimization and Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates. DCM is preferred for acetylation due to its low boiling point and compatibility with acyl chlorides.
Temperature and Time
Cyclization steps require elevated temperatures (110°C for benzoxazone formation), while acetylation proceeds optimally at room temperature to prevent side reactions.
Catalytic Additives
Anhydrous magnesium sulfate is used during workup to absorb residual moisture, improving product purity.
Analytical Characterization
Spectroscopic Validation
-
NMR : The bis-acetylated nitrogen exhibits two distinct carbonyl signals at δ 168–170 ppm (¹³C NMR).
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IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (N–H bending) confirm acetamide formation.
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Mass Spectrometry : Molecular ion peak at m/z 287.32 aligns with the molecular formula C₁₅H₁₇N₃O₃.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide has been investigated for its analgesic properties. Research indicates that it may be effective in treating conditions associated with pain, such as ocular pain and dry eye syndromes. The compound's mechanism of action appears to involve modulation of pain pathways, making it a candidate for further development in pain management therapies .
1.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Its ability to inhibit inflammatory mediators suggests potential applications in treating inflammatory conditions. Studies have indicated that derivatives of quinazoline compounds often possess anti-inflammatory properties, which may extend to this compound .
Medicinal Chemistry
2.1 Synthesis and Derivative Development
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects. The structure-activity relationship (SAR) studies are critical for understanding how changes in the chemical structure affect biological activity .
2.2 Targeting Specific Diseases
This compound is being evaluated for its potential use against specific diseases, particularly those related to the central nervous system and cancer. The quinazoline scaffold is known for its versatility in drug design, allowing for the development of targeted therapies against various molecular targets involved in disease progression .
Mechanism of Action
The mechanism of action of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Quinazolinone derivatives are often modified at positions 2 and 3 to optimize physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolinyl Acetamides
Key Observations
Substituent Impact on Bioactivity: The 2-phenyl analog with a 2-(ethylamino) acetamide group (Table 1, Row 2) exhibited superior anti-inflammatory activity compared to Diclofenac, suggesting that electron-donating groups (e.g., ethylamino) enhance binding to inflammatory targets . Halogenated Derivatives (e.g., bromo in Row 5) are typically synthesized for structural diversity but lack reported bioactivity in the evidence .
However, this remains speculative without direct data .
Synthetic Methodologies :
Physicochemical and Spectroscopic Comparisons
- IR/NMR Trends: Acetamide carbonyl stretches (C=O) appear near 1660–1664 cm⁻¹ in IR spectra, consistent across analogs . Quinazolinone NH protons resonate at δ 10–12 ppm in DMSO-d₆ .
- Molecular Weight and Solubility: The target compound (MW: 287.3 g/mol) is smaller than phenoxy-substituted analogs (e.g., Row 4, MW: 415.44 g/mol), suggesting better solubility .
Biological Activity
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of isopropyl derivatives with acetic anhydride or acetyl chloride in the presence of suitable catalysts. Various synthetic pathways have been explored to enhance yield and purity, with characterization achieved through techniques such as NMR, IR spectroscopy, and mass spectrometry.
2.1 Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess considerable activity against a range of pathogenic microbes, including bacteria and fungi.
| Microbe | Activity | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibited at low concentrations | |
| Klebsiella pneumoniae | Moderate activity | |
| Candida albicans | Effective antifungal |
2.2 Anticancer Potential
This compound has shown promise in cancer research. In vitro studies indicate that similar quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 5.0 | Cytotoxic |
| U87 (Glioblastoma) | 3.0 | Induces apoptosis |
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis through mechanisms involving caspase activation and DNA fragmentation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Quinazolinones can inhibit key enzymes involved in cell division and metabolism.
- Interference with DNA Replication: The compound may bind to DNA or interfere with its replication machinery.
- Induction of Oxidative Stress: Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative damage.
3.1 Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound, against clinical isolates of resistant bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .
3.2 Anticancer Studies
Another investigation focused on the anticancer properties of quinazolinone derivatives in xenograft models. The results showed a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential as a therapeutic agent in oncology .
4. Conclusion
This compound represents a promising candidate in pharmacological research due to its notable antimicrobial and anticancer activities. Ongoing studies are crucial for elucidating its mechanisms of action and optimizing its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
